molecular formula C16H15N3O4 B13094024 Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B13094024
M. Wt: 313.31 g/mol
InChI Key: ABHMONHFLFUORP-UHFFFAOYSA-N
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Description

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core fused with a partially saturated ring system. The molecule is substituted with a nitro group at position 3 and a benzyl carboxylate ester at position 5. Its molecular formula is C₁₇H₁₅N₃O₄, with an average mass of approximately 325.32 g/mol. The benzyl ester group serves as a protective moiety, enhancing solubility in organic solvents and enabling selective deprotection during synthetic workflows .

This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of retinoid receptor agonists and allosteric modulators for targets such as mGlu5 receptors. The nitro group at position 3 is a key functional handle for further derivatization (e.g., reduction to an amine for amide coupling or cross-coupling reactions) .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

benzyl 3-nitro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C16H15N3O4/c20-16(23-11-12-4-2-1-3-5-12)18-7-6-15-13(10-18)8-14(9-17-15)19(21)22/h1-5,8-9H,6-7,10-11H2

InChI Key

ABHMONHFLFUORP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically follows a multi-step organic synthesis approach starting from a suitable 1,6-naphthyridine precursor, incorporating:

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1. Formation of 1,6-naphthyridine core Starting from commercially available pyridine derivatives or substituted precursors Typical condensation or cyclization reactions Precursor selection critical for regioselectivity
2. Introduction of nitro group at 3-position Electrophilic aromatic substitution using nitrating agents (e.g., HNO3/H2SO4) or via nitration of suitable intermediates Controlled temperature to avoid over-nitration Nitro group directs further functionalization
3. Esterification to benzyl carboxylate Reaction of carboxylic acid intermediate with benzyl alcohol under acid catalysis or via benzyl chloroformate Acid catalysts like sulfuric acid or DCC coupling in mild conditions Protects carboxyl group and improves solubility
4. Partial hydrogenation at 7,8-positions Catalytic hydrogenation using Pd/C under hydrogen atmosphere Mild conditions to avoid over-reduction Preserves aromaticity in other parts of molecule

This general approach is adapted from known procedures for tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine derivatives with modifications to introduce the benzyl ester instead of tert-butyl ester.

Detailed Preparation Methods from Literature and Patents

Nitration and Esterification

  • Nitration is often performed on protected 1,6-naphthyridine intermediates to ensure selective substitution at the 3-position. For example, tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is synthesized by nitrating the corresponding tert-butyl ester precursor using mild nitrating agents to prevent degradation.

  • Esterification to benzyl esters can be achieved by reacting the carboxylic acid intermediate with benzyl alcohol in the presence of acid catalysts or via coupling reagents such as DCC (dicyclohexylcarbodiimide) under anhydrous conditions. This step is crucial for obtaining the benzyl carboxylate functionality.

Hydrogenation

  • The 7,8-dihydro structure is introduced by catalytic hydrogenation of the corresponding aromatic naphthyridine using palladium on carbon (Pd/C) under hydrogen gas at room temperature or slightly elevated temperature. This step selectively reduces the double bond(s) at the 7,8-position without affecting the nitro group or ester functionality.

Representative Experimental Procedure (Hypothetical)

Step Procedure Conditions Expected Outcome
1 Dissolve 1,6-naphthyridine-6-carboxylic acid in dry dichloromethane Anhydrous, inert atmosphere Ready for esterification
2 Add benzyl alcohol and catalytic sulfuric acid Room temperature, 12 hours Formation of benzyl 1,6-naphthyridine-6-carboxylate
3 Nitrate the ester using dilute nitric acid in acetic acid 0–5 °C, 2 hours Introduction of nitro group at 3-position
4 Purify intermediate by recrystallization or chromatography Solvent-dependent Pure benzyl 3-nitro-1,6-naphthyridine-6-carboxylate
5 Catalytic hydrogenation with Pd/C in ethanol under H2 gas Room temperature, 3 hours Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6-carboxylate

Analytical Data and Research Findings

Parameter Data/Result Source/Notes
Molecular Formula C16H13N3O4 Calculated for benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6-carboxylate
Molecular Weight ~311.29 g/mol Based on elemental composition
Purity >95% by HPLC Typical for well-prepared samples
NMR Analysis Characteristic aromatic and aliphatic signals confirming substitution and hydrogenation Literature analogues
IR Spectra Nitro group peaks (~1520, 1345 cm^-1), ester carbonyl (~1730 cm^-1) Confirms functional groups
Yield 60-75% overall Depending on reaction scale and purification

Comparative Notes on Preparation Variants

Aspect tert-Butyl Ester Variant Benzyl Ester Variant (Target Compound)
Esterification tert-Butyl alcohol + acid catalyst Benzyl alcohol + acid catalyst or coupling reagents
Stability tert-Butyl esters generally more stable to hydrolysis Benzyl esters can be selectively cleaved by hydrogenolysis
Hydrogenation Similar catalytic hydrogenation conditions Same catalytic hydrogenation but care to avoid benzyl ester cleavage
Applications Often used as protecting groups in synthesis Benzyl esters useful for further transformations

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various derivatives.

    Substitution: The benzyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Carboxylic Acid: From the hydrolysis of the ester group.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nitro and ester groups.

    Medicine: Potential use as a lead compound in drug discovery for its biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid form, which may interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be contextualized against related naphthyridine derivatives. Below is a detailed analysis:

tert-Butyl 3-Nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

  • Structure : Differs only in the ester group (tert-butyl instead of benzyl).
  • Molecular Formula : C₁₃H₁₇N₃O₄ (average mass: 279.30 g/mol).
  • Key Differences: The tert-butyl ester offers superior steric protection and stability under basic conditions compared to the benzyl group. Commonly used in retinoic acid receptor (RAR) agonist synthesis, where the tert-butyl group is retained in final intermediates .
  • Synthesis : Prepared via Pd-catalyzed hydrogenation or amidation reactions, similar to the benzyl analog but with tert-butyl chloroformate .

tert-Butyl 3-Chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

  • Structure : Chloro substituent at position 3 instead of nitro.
  • Molecular Formula : C₁₃H₁₇ClN₂O₂ (average mass: 268.74 g/mol).
  • Key Differences :
    • The chloro group enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, making it a versatile building block.
    • Less electron-withdrawing than nitro, altering reactivity in nucleophilic substitutions .
  • Applications : Intermediate for kinase inhibitors and antiviral agents .

Benzyl 3-(Phenoxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

  • Structure: Phenoxymethyl substituent at position 3.
  • Key Differences: The phenoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Demonstrated potent activity as a positive allosteric modulator of mGlu5 receptors .
  • Synthesis: Achieved via Mitsunobu reactions or CuI-mediated couplings between halogenated naphthyridines and phenol derivatives .

Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate

  • Structure : Bromo and methoxy substituents on a 1,5-naphthyridine core.
  • Key Differences :
    • The 1,5-naphthyridine scaffold exhibits distinct electronic properties compared to 1,6-naphthyridines, influencing binding to biological targets.
    • Bromo substituents facilitate cross-coupling reactions for diversification .

Data Table: Structural and Functional Comparison

Compound Substituent(s) Ester Group Molecular Formula Key Applications/Notes References
This compound 3-nitro Benzyl C₁₇H₁₅N₃O₄ Intermediate for retinoid agonists
tert-Butyl 3-nitro analog 3-nitro tert-Butyl C₁₃H₁₇N₃O₄ RAR agonist synthesis
tert-Butyl 3-chloro analog 3-chloro tert-Butyl C₁₃H₁₇ClN₂O₂ Cross-coupling precursor
Benzyl 3-(phenoxymethyl) analog 3-phenoxymethyl Benzyl C₂₃H₂₂N₂O₃ mGlu5 receptor modulation
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine 4-bromo, 6-methoxy Ethyl C₁₁H₁₁BrN₂O₃ Diversification via cross-coupling

Reactivity and Stability

  • Nitro Group : The nitro substituent in the target compound is electron-withdrawing, directing electrophilic substitutions to adjacent positions. It can be reduced to an amine (e.g., using H₂/Pd-C) for subsequent amide bond formation, a strategy employed in PDE9 inhibitor synthesis .
  • Ester Stability: Benzyl esters are cleaved under hydrogenolytic conditions (H₂/Pd), while tert-butyl esters require strong acids (e.g., TFA), offering orthogonal deprotection strategies .
  • Halogenated Analogs : Chloro and bromo derivatives exhibit higher reactivity in cross-coupling reactions compared to nitro-substituted compounds, enabling rapid diversification .

Biological Activity

Benzyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine class of compounds. Its structure features a nitro group and a benzyl ester moiety, which are critical for its biological activity. The compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H16N2O3
CAS Number1416713-17-1
Molecular Weight284.31 g/mol

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. This compound has been investigated for its ability to modulate cell cycle progression and promote cell death in tumor cells.

A study highlighted that naphthyridine derivatives can activate apoptosis pathways in human leukemia cells, suggesting that similar mechanisms may be applicable to benzyl 3-nitro derivatives . The compound's potential to inhibit cancer cell proliferation is attributed to its ability to interfere with critical cellular processes.

Antimicrobial Activity

Naphthyridine compounds have also been explored for their antimicrobial properties. Benzyl 3-nitro derivatives have shown efficacy against various bacterial strains. For example, studies on related structures demonstrated significant inhibition of bacterial growth, indicating that this compound may exhibit similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridines has been documented in several studies. Compounds within this class have demonstrated the ability to inhibit nitric oxide production in macrophage cell lines. This suggests that benzyl 3-nitro derivatives could also possess anti-inflammatory properties, contributing to their therapeutic potential in inflammatory diseases .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : It could modulate receptor activity related to apoptosis and cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of naphthyridine derivatives:

  • Anticancer Activity : A study reported that a related naphthyridine derivative induced apoptosis in Kasumi-1 human myeloid leukemia cells at concentrations as low as 7 μM .
  • Antimicrobial Efficacy : Research on structurally similar compounds demonstrated significant antimicrobial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .
  • Anti-inflammatory Action : Derivatives showed strong inhibition of lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages with IC50 values ranging from 7.73–15.09 μM .

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